N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Description
N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic acetamide derivative featuring two distinct structural motifs:
- Benzofuran-propan-2-yl group: A benzofuran moiety (C₈H₅O) attached to a propan-2-yl chain (C₃H₇) at the nitrogen atom. Benzofuran is a bicyclic aromatic system associated with neuroactive and anti-inflammatory properties in medicinal chemistry.
- 3,5-Dimethyl-1,2-oxazol-4-yl group: A methyl-substituted oxazole ring (C₅H₆N₂O) linked to the acetamide’s acetyl group. Oxazole derivatives are known for their metabolic stability and role in modulating biological targets like kinases and ion channels.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-11(8-15-9-14-6-4-5-7-17(14)22-15)19-18(21)10-16-12(2)20-23-13(16)3/h4-7,9,11H,8,10H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIHBIFSSGQAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC(C)CC2=CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Pathways
Synthesis of 1-(1-Benzofuran-2-yl)propan-2-amine
The benzofuran-derived amine serves as the nucleophilic component. A widely cited method involves:
Benzofuran Ring Formation
Starting Materials :
- Salicylaldehyde
- Chloroacetone
Procedure :
- Condensation : React salicylaldehyde with chloroacetone in anhydrous acetone under reflux (12–24 h) to yield 2-acetylbenzofuran.
- Bromination : Treat 2-acetylbenzofuran with bromine in acetic acid to form 1-(1-benzofuran-2-yl)-2-bromoethanone.
- Amination : Substitute bromine with ammonia or primary amines (e.g., methylamine) via nucleophilic displacement in ethanol/water.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Acetone, reflux, 12 h | 65% | |
| 2 | Br₂, HOAc, 45 min | 78% | |
| 3 | NH₃, EtOH/H₂O, 6 h | 52% |
Synthesis of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetic Acid
The oxazole-acetic acid precursor is synthesized via cyclization:
Oxazole Ring Formation
Starting Materials :
- Ethyl acetoacetate
- Hydroxylamine hydrochloride
Procedure :
- Oxime Formation : React ethyl acetoacetate with hydroxylamine hydrochloride in ethanol to form ethyl 3-(hydroxyimino)butanoate.
- Cyclization : Treat the oxime with acetic anhydride at 100°C to yield 3,5-dimethyl-1,2-oxazole-4-carboxylate.
- Hydrolysis : Saponify the ester with NaOH/H₂O to obtain 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | NH₂OH·HCl, EtOH, 4 h | 85% | |
| 2 | (Ac)₂O, 100°C, 2 h | 70% | |
| 3 | NaOH, H₂O, reflux | 90% |
Amide Coupling
The final step involves coupling the benzofuran-amine with oxazole-acetic acid:
Activation and Condensation
Reagents :
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxybenzotriazole (HOBt)
Procedure :
- Activate 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid with EDC/HOBt in dichloromethane (DCM).
- Add 1-(1-benzofuran-2-yl)propan-2-amine and stir at 25°C for 12 h.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Yield | 68% | |
| Purity | >98% |
Alternative Routes
Analytical Characterization
Critical data for validating synthesis:
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces, leading to signal transduction and cellular responses.
DNA/RNA Interaction: Intercalating into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Structural Similarities and Differences
Core Acetamide Backbone : All compounds share the acetamide (CH₃CONH–) scaffold, enabling hydrogen bonding and interactions with biological targets.
N-Linked Substituents: The target compound’s benzofuran-propan-2-yl group distinguishes it from HC-030031 (isopropylphenyl) and the indolyl analog in . Benzofuran’s aromaticity may enhance blood-brain barrier permeability compared to non-aromatic substituents like cyclohexyl . HC-030031 and CHEM-5861528 feature purine-dione acetyl-linked groups, which are absent in the target compound. These groups confer TRPA1 antagonism .
Acetyl-Linked Groups: The 3,5-dimethyl-oxazol-4-yl group in the target compound is structurally analogous to the indolyl derivative in but lacks the indole’s hydrogen-bonding capability .
Physicochemical Properties
- Molecular Weight and Solubility :
- Density and Boiling Point :
Therapeutic Potential
- TRPA1 Antagonists : HC-030031 and CHEM-5861528 demonstrate efficacy in asthma models via TRPA1 blockade . The target compound’s oxazole group may interact with similar ion channels, but direct evidence is lacking.
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of this compound can be depicted as follows:
This compound features a benzofuran moiety, which is known for various biological activities, and an oxazole ring that may contribute to its pharmacological profile.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Benzofuran derivatives are also noted for their anti-inflammatory activities. The presence of the oxazole ring in the compound could enhance its selectivity towards cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Studies have reported that similar compounds exhibit significant inhibition of COX enzymes, suggesting potential for treating inflammatory diseases .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Bacterial Cell Wall Synthesis : The compound may interfere with the synthesis of bacterial cell walls, leading to cell lysis.
- Modulation of Inflammatory Pathways : By selectively inhibiting COX enzymes, it may reduce the production of pro-inflammatory mediators.
- Radical Scavenging Activity : Compounds with similar structures have shown potential in scavenging free radicals, contributing to their anti-inflammatory effects.
Study 1: Antibacterial Efficacy
A study conducted by Ji et al. (2020) synthesized various benzofuran derivatives and tested their antibacterial efficacy against multiple strains of bacteria. The results indicated that compounds with similar structural features to this compound displayed potent antibacterial activity at concentrations as low as 0.5 mM .
Study 2: Anti-inflammatory Activity in Animal Models
In a separate study assessing anti-inflammatory properties in rat models, compounds analogous to this compound were administered to evaluate their effects on induced inflammation. Results showed a significant reduction in paw edema compared to control groups treated with saline .
Q & A
Q. What are the optimal synthetic routes for N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide?
The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates like the benzofuran and oxazole moieties. A common approach is carbodiimide-mediated amide coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with triethylamine in dichloromethane), as demonstrated in analogous acetamide syntheses . Reaction conditions (e.g., 273 K for 3 hours) and purification via extraction and recrystallization are critical for high yields. For example, intermediates like 3,4-dichlorophenylacetic acid can be coupled with amine derivatives under controlled pH and temperature to form the acetamide backbone .
Q. Which analytical techniques are recommended for structural characterization?
A combination of spectroscopic and crystallographic methods ensures accurate characterization:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm proton environments and carbon frameworks, particularly distinguishing benzofuran (aromatic protons at δ 6.5–7.8 ppm) and oxazole (C=O at ~160 ppm) groups .
- X-ray Crystallography: Resolves molecular conformation and intermolecular interactions (e.g., N–H⋯O hydrogen bonds forming R22(10) dimers in related compounds) .
- High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and purity (>95% recommended for biological assays) .
Advanced Questions
Q. How can computational modeling predict the compound’s reactivity and binding affinity?
Density Functional Theory (DFT) calculations and molecular docking simulations are effective for predicting electronic properties and target interactions. For example:
- DFT: Optimizes geometry and calculates electrostatic potential surfaces, identifying reactive sites (e.g., the oxazole ring’s electron-deficient carbon) .
- Docking Studies: Screen against enzymes like cyclooxygenase-2 (COX-2) or potassium channels, using software like AutoDock Vina. Results from analogous compounds suggest the benzofuran moiety may enhance π-π stacking with aromatic residues in active sites .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., IC50 variability) often arise from assay conditions. Mitigation strategies include:
- Standardized Assay Protocols: Fix variables like cell line passage number, serum concentration, and incubation time .
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing 3,5-dimethyloxazole with 4-methyltriazole) to isolate pharmacophore contributions .
- Control Experiments: Verify target specificity using knockout models or competitive inhibitors .
Q. How does the compound’s stereochemistry influence its pharmacological profile?
The propan-2-yl linker introduces chirality, which can be resolved via chiral chromatography or asymmetric synthesis. For instance:
- Enantiomer Separation: Use Chiralpak® columns with hexane/isopropanol mobile phases.
- Activity Comparison: Test R and S enantiomers in vitro (e.g., CYP450 inhibition assays). Studies on similar compounds show enantioselective binding to ion channels, with one enantiomer exhibiting 10-fold higher potency .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
